3-(2-Amino-2-oxoethoxy)benzoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-2-oxoethoxy)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and implementing cost-effective purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-2-oxoethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of 3-(2-nitro-2-oxoethoxy)benzoic acid.
Reduction: Formation of 3-(2-amino-2-hydroxyethoxy)benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives depending on the substituent used.
Scientific Research Applications
3-(2-Amino-2-oxoethoxy)benzoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Amino-2-oxoethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Hydroxy-2-oxoethoxy)benzoic acid
- 3-(2-Amino-2-hydroxyethoxy)benzoic acid
- 3-(2-Nitro-2-oxoethoxy)benzoic acid
Uniqueness
3-(2-Amino-2-oxoethoxy)benzoic acid is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-(2-amino-2-oxoethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c10-8(11)5-14-7-3-1-2-6(4-7)9(12)13/h1-4H,5H2,(H2,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVCYNDPZXZQBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359399 | |
Record name | 3-(2-amino-2-oxoethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869942-82-5 | |
Record name | 3-(2-amino-2-oxoethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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